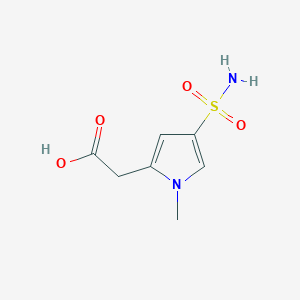
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid typically involves the condensation of a pyrrole derivative with an appropriate acetic acid precursor . One common synthetic route includes the reaction of 1-methyl-4-sulfamoyl-1H-pyrrole with bromoacetic acid under basic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Análisis De Reacciones Químicas
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid include other pyrrole derivatives with different substituents. For example:
2-(1-methyl-4-sulfamoyl-1H-pyrrol-3-yl)acetic acid: Similar structure but with the sulfamoyl group at a different position on the pyrrole ring.
2-(1-methyl-4-carbamoyl-1H-pyrrol-2-yl)acetic acid: Contains a carbamoyl group instead of a sulfamoyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups .
Propiedades
IUPAC Name |
2-(1-methyl-4-sulfamoylpyrrol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-9-4-6(14(8,12)13)2-5(9)3-7(10)11/h2,4H,3H2,1H3,(H,10,11)(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEROBMSOMCRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215362 | |
| Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-62-2 | |
| Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


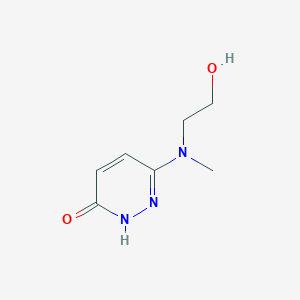
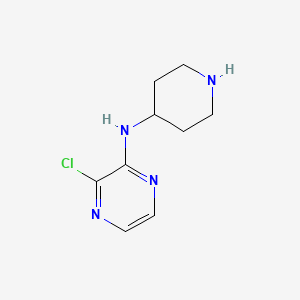


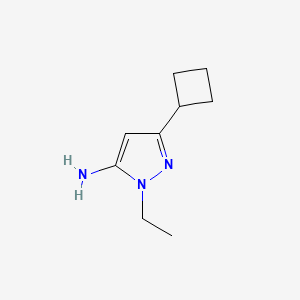
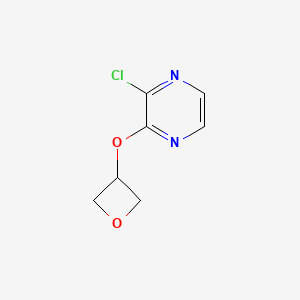

![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
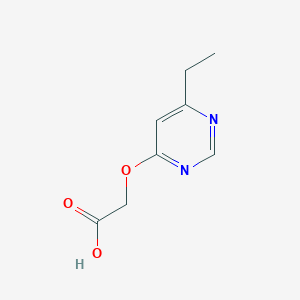

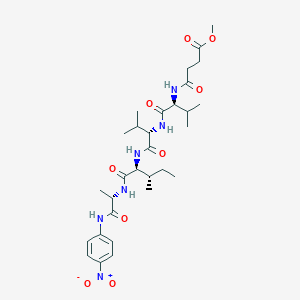
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)
